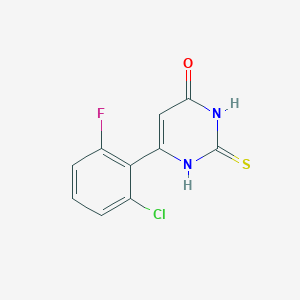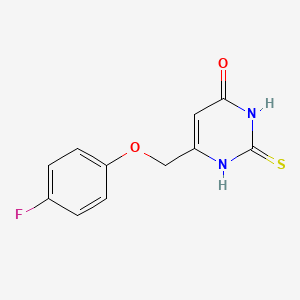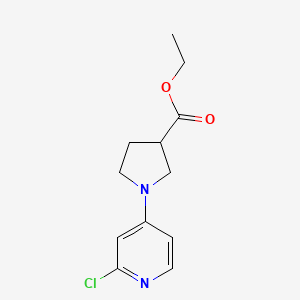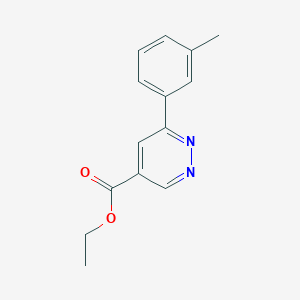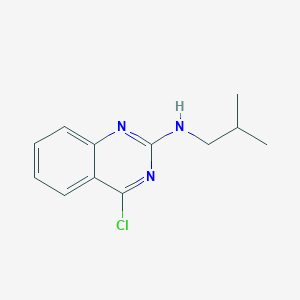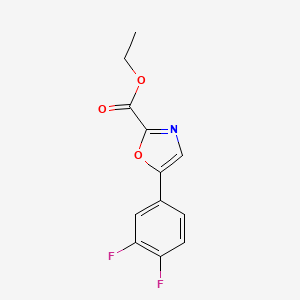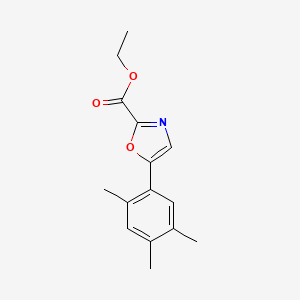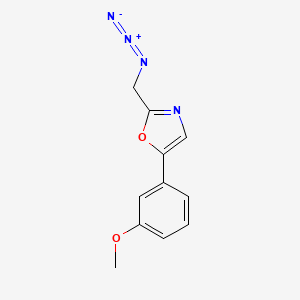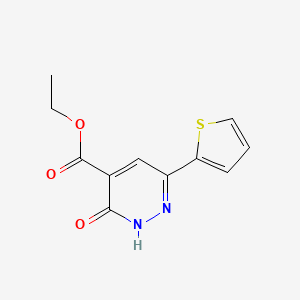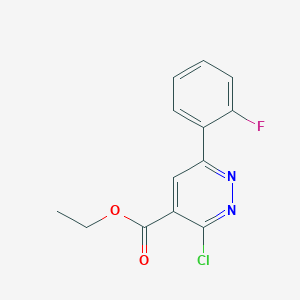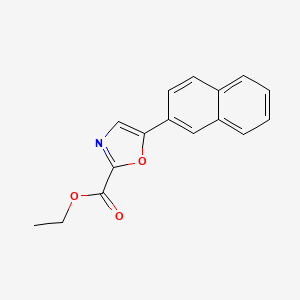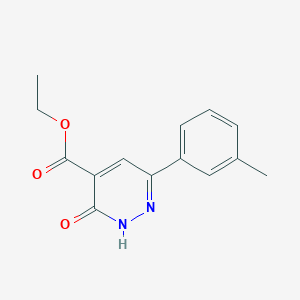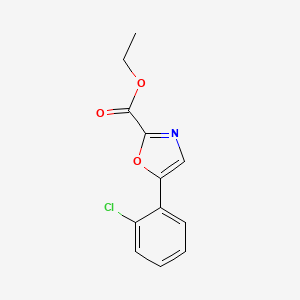
1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol
説明
The compound “1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a methoxy group (-OCH3) and a 5-aminopyridin-2-yl group. The latter is a pyridine ring, a six-membered ring with two carbon atoms replaced by nitrogen atoms, and an amino group (-NH2) attached at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, which are common structural motifs in organic chemistry. The methoxy group would likely contribute electron density to the molecule, potentially influencing its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and amino groups could influence its solubility in different solvents .科学的研究の応用
Structural Modifications and Biological Characterization
Research efforts have been focused on modifying structures related to the 3-methoxy-2-aminopyridine series to address safety concerns such as mutagenic potential and drug-drug interactions. For instance, Palmer et al. (2012) investigated structural modifications to reduce these risks, demonstrating the importance of careful structural adjustments in developing safer pharmaceutical compounds (C. Palmer et al., 2012).
Supramolecular Chemistry and Material Science
In supramolecular chemistry, Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, showcasing the utility of pyridine derivatives in constructing complex molecular architectures with potential applications in material science (C. Aakeröy et al., 2007).
Neuropharmacology and Therapy
Rodríguez-Rangel et al. (2020) investigated novel 4-aminopyridine derivatives, highlighting their potential in blocking voltage-gated potassium channels. This research is indicative of the therapeutic potential of structurally related compounds in neuropharmacology, especially for conditions like multiple sclerosis (Sofia Rodríguez-Rangel et al., 2020).
Catalysis and Synthetic Chemistry
The development of catalytic processes for synthesizing related compounds, such as those by Galenko et al. (2015), showcases the application of pyridine derivatives in organic synthesis, potentially leading to new materials or pharmaceuticals (E. Galenko et al., 2015).
Sensor Technology and Imaging
Yadav et al. (2018) developed a turn-on ESIPT based fluorescent sensor for the detection of aluminum ion, demonstrating the utility of related compounds in sensor technology and imaging applications, particularly in biological contexts (N. Yadav & Ashutosh Kumar Singh, 2018).
作用機序
Target of Action
A compound with a similar structure, tfap (n-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide), is known to selectively inhibit cyclooxygenase-1 (cox-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
If we consider the similar compound tfap, it inhibits cox-1 by binding to the enzyme and preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Based on the similar compound tfap, we can infer that it may affect the arachidonic acid pathway . By inhibiting COX-1, it could potentially reduce the production of prostaglandins, which are key mediators in the inflammatory response .
Result of Action
If we consider the similar compound tfap, its action results in the inhibition of cox-1, leading to a decrease in the production of prostaglandins . This could potentially result in reduced inflammation and pain .
将来の方向性
生化学分析
Biochemical Properties
1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1) as an inhibitor, with an IC50 value of 0.8 μM . This interaction suggests that this compound may influence inflammatory pathways by inhibiting COX-1 activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-1 can lead to alterations in prostaglandin synthesis, which in turn affects cell signaling and inflammatory responses . Additionally, it may impact gene expression by modulating the activity of transcription factors involved in inflammatory pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as room temperature and inert atmosphere
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties by inhibiting COX-1 activity . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity, which are common side effects of COX-1 inhibitors . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of COX-1 affects the metabolic flux of arachidonic acid, leading to reduced production of prostaglandins . Additionally, it may interact with other enzymes involved in the metabolism of xenobiotics, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is likely to be distributed to tissues where COX-1 is expressed, such as the gastrointestinal tract and kidneys . The compound’s localization and accumulation in these tissues can influence its therapeutic and adverse effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with COX-1 suggests that it may localize to the endoplasmic reticulum, where COX enzymes are typically found . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(5-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-9-6-13(5-8(9)14)10-3-2-7(11)4-12-10/h2-4,8-9,14H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDXKLSWPKJAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



